molecular formula C26H18O6S B14951328 Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate

Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate

Cat. No.: B14951328
M. Wt: 458.5 g/mol
InChI Key: PFFJDNNHZNXLFG-UHFFFAOYSA-N
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Description

Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes phenyl, phenoxycarbonyl, and sulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate typically involves a multi-step process One common method includes the esterification of 4-hydroxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the manufacture of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The phenoxycarbonyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • Phenyl salicylate
  • Phenyl 4-hydroxybenzoate

Uniqueness

Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate is unique due to the presence of both sulfonyl and phenoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to similar compounds that lack these functional groups.

Properties

Molecular Formula

C26H18O6S

Molecular Weight

458.5 g/mol

IUPAC Name

phenyl 4-(4-phenoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C26H18O6S/c27-25(31-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(29,30)24-17-13-20(14-18-24)26(28)32-22-9-5-2-6-10-22/h1-18H

InChI Key

PFFJDNNHZNXLFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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